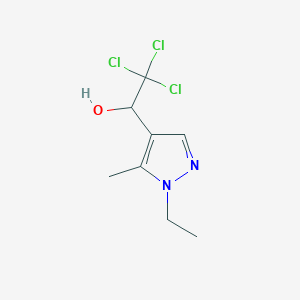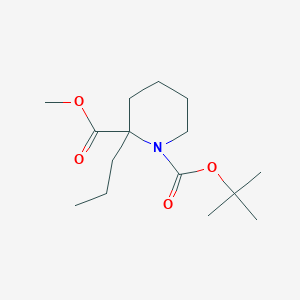
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
Descripción general
Descripción
“1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1306739-64-9 . It has a molecular weight of 285.38 . The IUPAC name for this compound is 1-tert-butyl 2-methyl 2-propyl-1,2-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate” is 1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Chiral Auxiliary in Synthesis
The compound is utilized as a chiral auxiliary in organic synthesis. For instance, it's used in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, showcasing its versatility in producing chiral molecules (Studer, Hintermann & Seebach, 1995).
Catalyzing Aldehyde and Double Bond Coupling
It plays a role in the catalyzed coupling of aldehydes and activated double bonds, leading to the synthesis of mikanecic acid, a notable organic compound (Hoffmann & Rabe, 1984).
NMR Tagging in High-Molecular-Weight Systems
This compound is notable for its application in NMR tagging of high-molecular-weight systems. It enhances the detection of signals in NMR spectroscopy, aiding in the study of complex proteins and their interactions (Chen et al., 2015).
Intermediate in Pharmaceutical Synthesis
It serves as an important intermediate in the synthesis of various pharmaceuticals. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating novel protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).
Synthesis of Organic Compounds
The compound is used in the synthesis of various organic molecules, such as methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, showcasing its utility in producing diverse organic structures (Porta, Capuzzi & Bettarini, 1994).
Scalable Synthesis Applications
It's also involved in scalable synthesis processes, such as the synthesis of 1-bicyclo[1.1.1]pentylamine, highlighting its efficiency and practicality in large-scale chemical production (Bunker et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCSOWWLGHVVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)
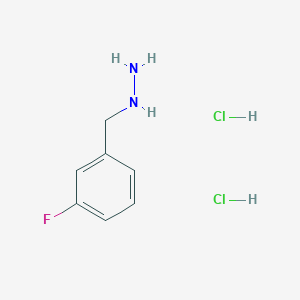
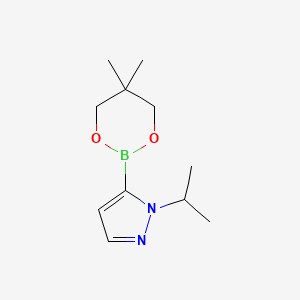
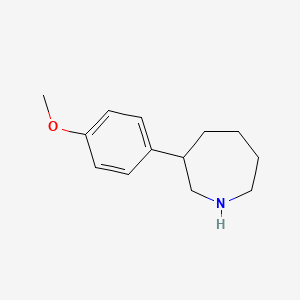
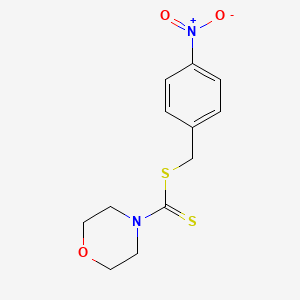
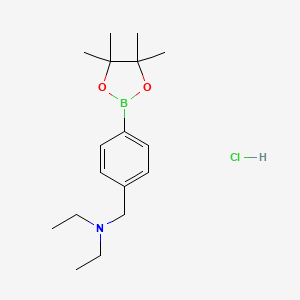

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)
![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)
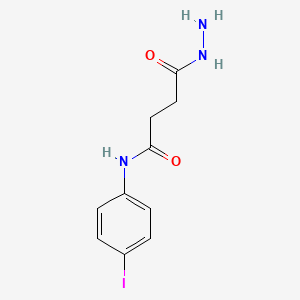
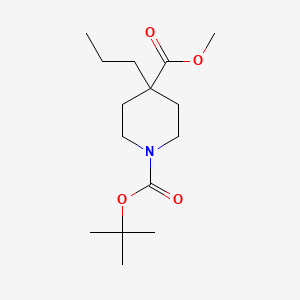
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)
